(3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic molecule characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a pyrrolidone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Condensation Reaction: The final step involves a condensation reaction between the furan derivative and the pyrrolidone core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3E)-1-(4-acetylphenyl)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(4-acetylphenyl)-3-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the bromophenyl group in (3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one imparts unique electronic and steric properties, making it distinct from its analogs with different halogen substitutions. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C29H20BrNO3 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(3E)-1-(4-acetylphenyl)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C29H20BrNO3/c1-19(32)20-9-13-25(14-10-20)31-27(21-5-3-2-4-6-21)18-23(29(31)33)17-26-15-16-28(34-26)22-7-11-24(30)12-8-22/h2-18H,1H3/b23-17+ |
InChI Key |
OIOKSFHEXMZDLQ-HAVVHWLPSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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